
BI 2536
Übersicht
Beschreibung
BI 2536 ist ein niedermolekularer Inhibitor, der auf Polo-like-Kinase 1 (PLK1) abzielt, eine Serin/Threonin-Protein-Kinase, die an der Regulation der Mitose beteiligt ist. Diese Verbindung hat aufgrund ihrer Fähigkeit, Zellzyklusarrest und Apoptose in Krebszellen zu induzieren, ein erhebliches Potenzial in der Krebsbehandlung gezeigt .
Herstellungsmethoden
This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Syntheseroute beinhaltet die Herstellung von Zwischenprodukten, gefolgt von deren Kombination unter bestimmten Reaktionsbedingungen, um das Endprodukt zu bilden. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Synthese eines Pteridinderivats.
Funktionalisierung: Einführung von funktionellen Gruppen wie Cyclopentyl-, Ethyl- und Methoxygruppen.
Endmontage: Kopplung der funktionalisierten Zwischenprodukte zur Bildung von this compound
Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, einschließlich Temperatur, Druck und der Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.
Vorbereitungsmethoden
BI 2536 is synthesized through a multi-step chemical process. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions to form the final product. The key steps include:
Formation of the core structure: This involves the synthesis of a pteridine derivative.
Functionalization: Introduction of functional groups such as cyclopentyl, ethyl, and methoxy groups.
Final assembly: Coupling of the functionalized intermediates to form this compound
Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
BI 2536 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an der Kernstruktur einzuführen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
BI 2536 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: this compound wird umfassend auf seine Antikrebs-Eigenschaften untersucht. .
Zellzyklusstudien: This compound wird verwendet, um die Regulation des Zellzyklus zu untersuchen, insbesondere die Rolle von PLK1 in der Mitose.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Polo-like-Kinase 1 (PLK1). PLK1 ist für den Fortschritt der Mitose unerlässlich, und seine Hemmung führt zu einem Zellzyklusarrest in der G2/M-Phase. Dies führt zur Induktion der Apoptose in Krebszellen. This compound bindet an die ATP-Bindungsstelle von PLK1 und verhindert so seine katalytische Aktivität .
Wirkmechanismus
BI 2536 exerts its effects by inhibiting the activity of Polo-like kinase 1 (PLK1). PLK1 is crucial for the progression of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase. This results in the induction of apoptosis in cancer cells. This compound binds to the ATP-binding site of PLK1, preventing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
BI 2536 wird mit anderen PLK1-Inhibitoren wie Volasertib (BI 6727) und GSK-461364A verglichen. Während all diese Verbindungen auf PLK1 abzielen, ist this compound aufgrund seiner dualen Hemmung von PLK1 und Bromodomänen-enthaltendem Protein 4 (BRD4) einzigartig. Diese duale Hemmung verstärkt seine Antikrebs-Eigenschaften und erweitert seine therapeutischen Anwendungen .
Ähnliche Verbindungen
Volasertib (BI 6727): Ein weiterer PLK1-Inhibitor mit einer längeren Halbwertszeit in vivo.
GSK-461364A: Ein PLK1-Inhibitor mit Selektivität für die PLK-Familie.
Biologische Aktivität
BI 2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and other biological effects in various cancer cell lines.
This compound primarily targets PLK1, leading to several downstream effects on cellular processes:
- Cell Cycle Arrest : Treatment with this compound causes significant accumulation of cells in the G2 phase of the cell cycle. For instance, in SH-SY5Y neuroblastoma cells, the population in G2 phase increased from approximately 12.76% to 63.64% after 24 hours of exposure to 5 nM this compound . Similar results were observed in SK-N-BE(2) cells, where the G2 population rose from 6.06% to 18.94% upon treatment with 10 nM this compound.
- Induction of Apoptosis : The compound has been shown to alter the expression of key genes involved in apoptosis. A study identified that 99 genes were significantly upregulated (>5 fold) following treatment, including BIRC7 and TNFSF10, while 79 genes were downregulated .
- Mitotic Catastrophe : this compound treatment leads to mitotic catastrophe characterized by abnormal mitosis and subsequent cell death. This effect is particularly notable in cancer cells with high PLK1 expression .
Autophagy Modulation
Research indicates that this compound also influences autophagy pathways. The compound has been shown to increase the formation of autophagosomes and alter the expression of autophagy-related genes. Specifically, it was found that treatment resulted in elevated levels of LC3-II, a marker for autophagy, suggesting that this compound may inhibit autophagy through PLK1 inhibition .
Phase II Trials
A randomized Phase II trial evaluated this compound in patients with unresectable advanced exocrine adenocarcinoma of the pancreas. The study involved two dosing regimens:
- 200 mg on Day 1 (n=43)
- 60 mg on Days 1-3 (n=43)
The primary endpoint was the objective response rate (ORR) after treatment . Although results showed some activity, further studies are needed to establish efficacy.
Safety Profile
The safety profile of this compound has been assessed across various studies. In a Phase I study involving different dosing schedules, common adverse events included neutropenia (39% to 58%) and other drug-related side effects .
Case Studies and Findings
Several case studies have highlighted the efficacy of this compound across different types of cancers:
- Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated modest efficacy and acceptable safety for this compound monotherapy in relapsed NSCLC patients .
- Neuroblastoma : In vitro studies have shown that this compound effectively inhibits neuroblastoma cell proliferation and induces apoptosis through PLK1 inhibition .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVPGYIWAGRNI-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226442 | |
Record name | BI 2536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755038-02-9 | |
Record name | BI 2536 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755038-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BI 2536 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BI 2536 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BI 2536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BI-2536 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.